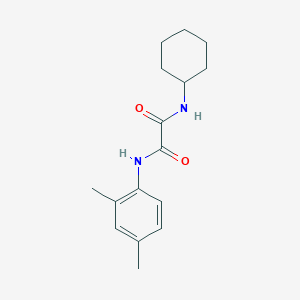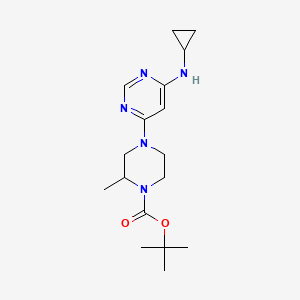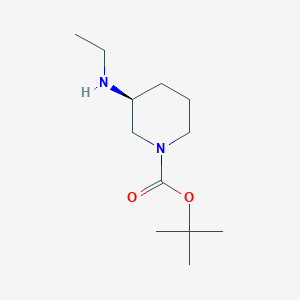![molecular formula C11H14ClN3O2 B2382893 1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride CAS No. 1431962-79-6](/img/structure/B2382893.png)
1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenoxy)methyl-1H-pyrazol-4-amine hydrochloride is an organic compound used in a wide range of scientific research applications. It is a member of the pyrazole family, which is composed of five-membered rings of nitrogen and carbon atoms. This compound has a molecular weight of 215.6 g/mol and a melting point of 212°C. It is a white crystalline solid with a slight odor. It is soluble in organic solvents, including methanol, ethanol, and acetone.
Scientific Research Applications
1-(4-Methoxyphenoxy)methyl-1H-pyrazol-4-amine hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as cyclic peptides, benzofurans, and quinolines. It has also been used as a ligand in the synthesis of metal complexes. In addition, it has been used as a catalyst in the synthesis of polymers, and as a substrate in the synthesis of DNA and RNA.
Mechanism of Action
1-(4-Methoxyphenoxy)methyl-1H-pyrazol-4-amine hydrochloride is believed to act as an inhibitor of enzymes, such as proteases, phosphatases, and kinases, which are involved in various biochemical pathways. It is thought to bind to the active site of the enzyme, thereby blocking its activity.
Biochemical and Physiological Effects
1-(4-Methoxyphenoxy)methyl-1H-pyrazol-4-amine hydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in various biochemical pathways, such as proteases, phosphatases, and kinases. In addition, it has been found to have anti-inflammatory, anti-cancer, and anti-viral properties.
Advantages and Limitations for Lab Experiments
1-(4-Methoxyphenoxy)methyl-1H-pyrazol-4-amine hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound and is soluble in organic solvents, such as methanol, ethanol, and acetone. In addition, it is relatively inexpensive and can be easily synthesized from readily available materials. However, it is important to note that the compound is toxic and should be handled with care.
Future Directions
1-(4-Methoxyphenoxy)methyl-1H-pyrazol-4-amine hydrochloride has potential for use in a variety of scientific research applications. Future research should focus on exploring its potential as an inhibitor of enzymes involved in biochemical pathways, as well as its potential as an anti-inflammatory, anti-cancer, and anti-viral agent. In addition, further research should be conducted to explore its potential as a ligand in the synthesis of metal complexes and as a substrate in the synthesis of DNA and RNA. Finally, research should be conducted to investigate the potential toxic effects of the compound and to develop methods for safely handling and storing it.
Synthesis Methods
1-(4-Methoxyphenoxy)methyl-1H-pyrazol-4-amine hydrochloride can be synthesized from 4-methoxybenzaldehyde and hydrazine monohydrate in a two-step reaction. The first step involves the condensation of the aldehyde and hydrazine to form a hydrazone intermediate. This intermediate is then reacted with ethylene glycol to form 1-(4-methoxyphenoxy)methyl-1H-pyrazol-4-amine hydrochloride.
Properties
IUPAC Name |
1-[(4-methoxyphenoxy)methyl]pyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-15-10-2-4-11(5-3-10)16-8-14-7-9(12)6-13-14;/h2-7H,8,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQWNAUGNLYQPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCN2C=C(C=N2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,3-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2382810.png)
![N-[3,5-dimethyl-1-(2-oxo-2H-chromene-3-carbonyl)-1H-pyrazol-4-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2382811.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone](/img/structure/B2382812.png)
![2-[8-(5-Chloro-2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetamide](/img/structure/B2382813.png)
![5-((4-Benzhydrylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2382816.png)
![N-(4-acetylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2382817.png)


![2-(4-fluorophenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2382822.png)

![3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2382826.png)



